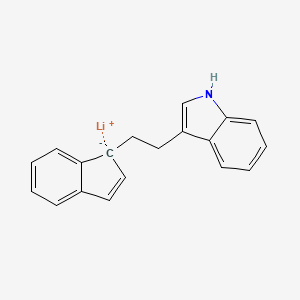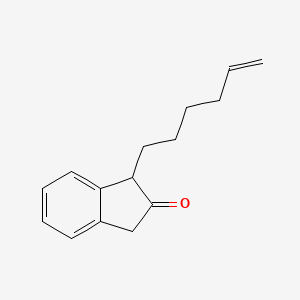
CID 11401005
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(cyclopentyl)silane: is an organosilicon compound with the chemical formula C5H9Cl2Si It is a derivative of silane, where two chlorine atoms and a cyclopentyl group are attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Chlorination: Dichloro(cyclopentyl)silane can be synthesized by the direct chlorination of cyclopentylsilane. This involves reacting cyclopentylsilane with chlorine gas under controlled conditions to replace hydrogen atoms with chlorine atoms.
Hydrosilylation: Another method involves the hydrosilylation of cyclopentene with dichlorosilane in the presence of a platinum or rhodium catalyst.
Industrial Production Methods: Industrial production of dichloro(cyclopentyl)silane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain high-purity dichloro(cyclopentyl)silane.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Dichloro(cyclopentyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols. These reactions typically occur under mild conditions and produce various organosilicon compounds.
Hydrolysis: In the presence of water or moisture, dichloro(cyclopentyl)silane hydrolyzes to form silanols and hydrochloric acid. This reaction is exothermic and can be catalyzed by acids or bases.
Condensation: The silanols formed from hydrolysis can further condense to form siloxanes, which are important in the production of silicone materials.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Catalysts: Platinum, rhodium, acids, bases
Conditions: Elevated temperatures, controlled moisture levels
Major Products:
- Organosilicon compounds (from substitution)
- Silanols and hydrochloric acid (from hydrolysis)
- Siloxanes (from condensation)
Scientific Research Applications
Chemistry: Dichloro(cyclopentyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which improve the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, dichloro(cyclopentyl)silane derivatives are explored for their potential use in drug delivery systems and as biocompatible materials. Their ability to form stable bonds with biological molecules makes them valuable in biomedical applications.
Industry: In the industrial sector, dichloro(cyclopentyl)silane is used in the production of silicone rubbers, resins, and coatings. It is also utilized in surface modification processes to enhance the properties of materials such as plastics and metals .
Mechanism of Action
The mechanism of action of dichloro(cyclopentyl)silane involves its reactivity with nucleophiles and its ability to undergo hydrolysis and condensation reactions. The silicon atom in dichloro(cyclopentyl)silane is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various organosilicon compounds and siloxanes, which are essential in many applications .
Comparison with Similar Compounds
Dichlorosilane (SiH2Cl2): A simpler silane compound with two chlorine atoms and two hydrogen atoms attached to silicon.
Cyclopentylsilane (C5H9SiH3): A silane compound with a cyclopentyl group and three hydrogen atoms attached to silicon.
Dichlorodiphenylsilane (C12H10Cl2Si): A silane compound with two chlorine atoms and two phenyl groups attached to silicon.
Uniqueness: Dichloro(cyclopentyl)silane is unique due to the presence of both chlorine atoms and a cyclopentyl group attached to the silicon atom. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
Properties
Molecular Formula |
C5H9Cl2Si |
|---|---|
Molecular Weight |
168.11 g/mol |
InChI |
InChI=1S/C5H9Cl2Si/c6-8(7)5-3-1-2-4-5/h5H,1-4H2 |
InChI Key |
SRZLXAJXHXBJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)[Si](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid](/img/structure/B12559901.png)

![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
